molecular formula C11H15F3N2 B7874048 N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B7874048
M. Wt: 232.25 g/mol
InChI Key: OLCGWWHZTCLDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C11H15F3N2 This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two amine groups substituted at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzene-1,4-diamine.

    Alkylation: The primary amine groups are alkylated using methyl and propyl halides under basic conditions to introduce the N1-methyl and N1-propyl groups.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the alkylation reactions efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with molecular targets and pathways, such as:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The specific pathways affected depend on the biological context and the nature of the interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N1-methyl-N1-ethyl-2-(trifluoromethyl)benzene-1,4-diamine
  • N1-methyl-N1-butyl-2-(trifluoromethyl)benzene-1,4-diamine
  • N1-methyl-N1-isopropyl-2-(trifluoromethyl)benzene-1,4-diamine

Uniqueness

N1-methyl-N1-propyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to its specific alkyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-methyl-1-N-propyl-2-(trifluoromethyl)benzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2/c1-3-6-16(2)10-5-4-8(15)7-9(10)11(12,13)14/h4-5,7H,3,6,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCGWWHZTCLDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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